molecular formula C19H16N4O3S2 B5187789 N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide

N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide

Cat. No. B5187789
M. Wt: 412.5 g/mol
InChI Key: VJLWMFCCVNKCMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide, also known as E7080 or Lenvatinib, is a small molecule compound that has been developed as a multi-targeted tyrosine kinase inhibitor. It was first synthesized in 2005 by Eisai Co., Ltd. and has since been approved by the FDA for the treatment of various types of cancer, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.

Mechanism of Action

N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide inhibits the activity of several tyrosine kinases, thereby blocking the signaling pathways that promote tumor growth and angiogenesis. It also induces apoptosis in cancer cells and inhibits their migration and invasion.
Biochemical and Physiological Effects:
Studies have shown that N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide has a potent anti-cancer effect in vitro and in vivo. It has been shown to inhibit the growth of various types of cancer cells, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma. It also inhibits tumor angiogenesis and induces apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide is its multi-targeted kinase inhibition, which makes it effective against various types of cancer. However, its potency and selectivity may vary depending on the type of cancer and the specific tyrosine kinases involved. Another limitation is its potential toxicity, which may require careful monitoring and dose adjustment.

Future Directions

Future research on N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide may focus on its potential use in combination with other anti-cancer agents to enhance its efficacy and reduce toxicity. It may also be studied for its potential use in other diseases, such as inflammatory disorders and autoimmune diseases. Additionally, further studies may be conducted to investigate the mechanisms underlying its anti-cancer effects and to identify biomarkers for predicting response to treatment.

Synthesis Methods

The synthesis of N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide involves several steps. The first step is the synthesis of 3-(3-methoxyphenyl)aminophthalimide, which is then reacted with 2-chloroquinoxaline to form 3-(3-methoxyphenyl)amino-2-quinoxalinylphthalimide. This intermediate is then reacted with 2-thiophenesulfonyl chloride to form the final product, N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide.

Scientific Research Applications

N-{3-[(3-methoxyphenyl)amino]-2-quinoxalinyl}-2-thiophenesulfonamide has been extensively studied for its anti-cancer properties. It has been shown to inhibit several tyrosine kinases, including VEGFR-1, VEGFR-2, VEGFR-3, FGFR-1, FGFR-2, FGFR-3, PDGFR-α, and RET. These kinases are involved in various signaling pathways that promote tumor growth and angiogenesis.

properties

IUPAC Name

N-[3-(3-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-26-14-7-4-6-13(12-14)20-18-19(22-16-9-3-2-8-15(16)21-18)23-28(24,25)17-10-5-11-27-17/h2-12H,1H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJLWMFCCVNKCMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(3-methoxyanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.